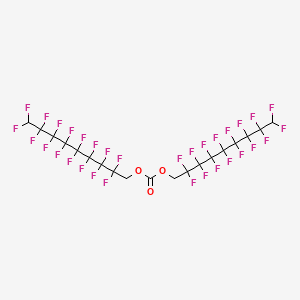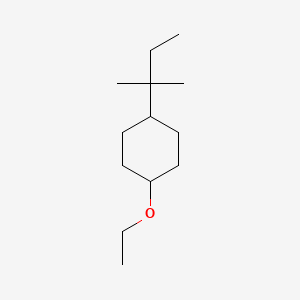
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is an organic compound belonging to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a 1,1-dimethylpropyl group and an ethoxy group in the cis configuration. The cis configuration indicates that both substituents are on the same side of the cyclohexane ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Introduction of the 1,1-Dimethylpropyl Group: This step often involves the alkylation of cyclohexane using a suitable alkylating agent such as tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol (ethanol) reacts with a halogenated cyclohexane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into various cyclohexane derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various cyclohexane derivatives.
Substitution: New cyclohexane derivatives with different substituents.
Applications De Recherche Scientifique
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance and conformational analysis in cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cyclohexane
Propriétés
Numéro CAS |
181258-87-7 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
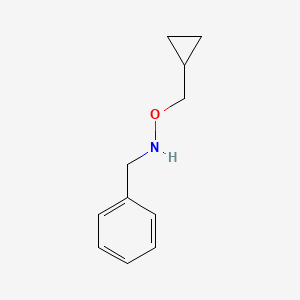
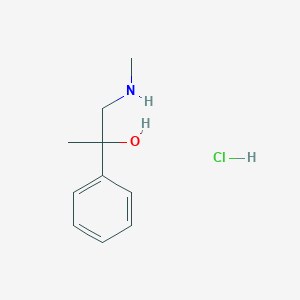
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
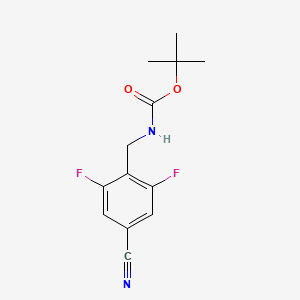

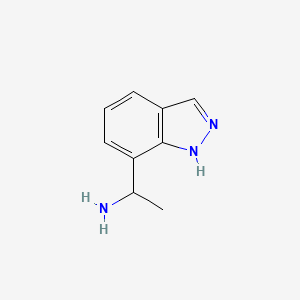
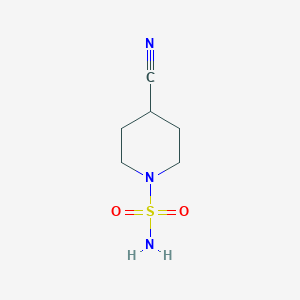
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
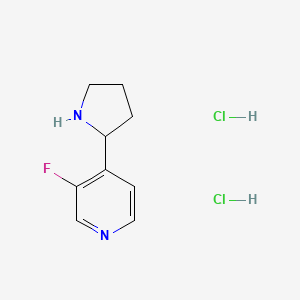
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
